molecular formula C14H22BN3O3 B13946824 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol

Cat. No.: B13946824
M. Wt: 291.16 g/mol
InChI Key: BGWBKAFRBKVNOS-UHFFFAOYSA-N
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Description

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol is an organic compound that features a pyrimidine ring substituted with a pyrrolidin-3-ol group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate precursors such as amidines and β-diketones.

    Introduction of the pyrrolidin-3-ol group: This step involves the nucleophilic addition of a pyrrolidine derivative to the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron-containing group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The hydroxyl group in the pyrrolidin-3-ol moiety can form hydrogen bonds, influencing the compound’s interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-ol is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C14H22BN3O3

Molecular Weight

291.16 g/mol

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidin-3-ol

InChI

InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)10-7-16-12(17-8-10)18-6-5-11(19)9-18/h7-8,11,19H,5-6,9H2,1-4H3

InChI Key

BGWBKAFRBKVNOS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(C3)O

Origin of Product

United States

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